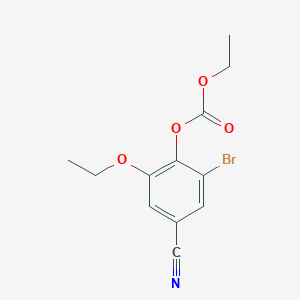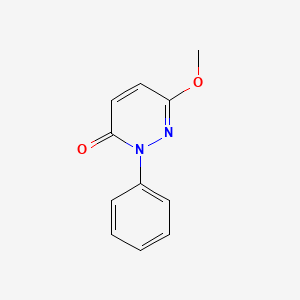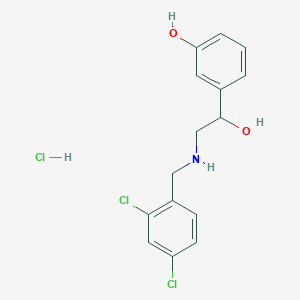
(2-Bromo-4-cyano-6-ethoxyphenyl) ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-cyano-6-ethoxyphenyl) ethyl carbonate is an organic compound with a complex structure, featuring a bromine atom, a cyano group, and an ethoxy group attached to a phenyl ring, which is further connected to an ethyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-cyano-6-ethoxyphenyl) ethyl carbonate typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-6-ethoxyphenol to introduce the bromine atom at the 2-position. This is followed by the reaction with ethyl chloroformate to form the ethyl carbonate ester. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-cyano-6-ethoxyphenyl) ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ethyl carbonate ester can be hydrolyzed to form the corresponding phenol and carbonic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl ethyl carbonates with various functional groups.
Hydrolysis: Phenol and carbonic acid.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Bromo-4-cyano-6-ethoxyphenyl) ethyl carbonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its derivatives may exhibit interesting pharmacological properties.
Medicine
Potential applications in medicine include the development of new drugs. The presence of the cyano group and ethyl carbonate moiety can influence the compound’s interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (2-Bromo-4-cyano-6-ethoxyphenyl) ethyl carbonate exerts its effects depends on its specific application. In chemical reactions, the bromine atom and cyano group are key reactive sites. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The ethyl carbonate moiety can also play a role in modulating the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-4-cyano-6-methoxyphenyl) ethyl carbonate
- (2-Bromo-4-cyano-6-ethoxyphenyl) methyl carbonate
- (2-Bromo-4-cyano-6-ethoxyphenyl) propyl carbonate
Uniqueness
(2-Bromo-4-cyano-6-ethoxyphenyl) ethyl carbonate is unique due to the combination of its functional groups. The presence of the ethoxy group, cyano group, and ethyl carbonate moiety provides a distinct set of chemical properties that can be exploited in various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(2-bromo-4-cyano-6-ethoxyphenyl) ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO4/c1-3-16-10-6-8(7-14)5-9(13)11(10)18-12(15)17-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQWQFLMQMFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5410210.png)
![Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B5410211.png)

![N-[1-(2,4-dimethylphenyl)propyl]propanamide](/img/structure/B5410232.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)


![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5410256.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5410260.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5410263.png)
![5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5410267.png)
![N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide](/img/structure/B5410285.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5410304.png)
